molecular formula C15H28N2O4S2 B6795255 N,1-dimethyl-N-[1-(1-methylcyclopropyl)sulfonylazepan-4-yl]cyclopropane-1-sulfonamide

N,1-dimethyl-N-[1-(1-methylcyclopropyl)sulfonylazepan-4-yl]cyclopropane-1-sulfonamide

Cat. No.: B6795255
M. Wt: 364.5 g/mol
InChI Key: RGRRHLDTOQNNDQ-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[1-(1-methylcyclopropyl)sulfonylazepan-4-yl]cyclopropane-1-sulfonamide is a complex organic compound featuring a unique structure that includes cyclopropane and azepane rings, along with sulfonamide groups

Properties

IUPAC Name

N,1-dimethyl-N-[1-(1-methylcyclopropyl)sulfonylazepan-4-yl]cyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S2/c1-14(7-8-14)22(18,19)16(3)13-5-4-11-17(12-6-13)23(20,21)15(2)9-10-15/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRRHLDTOQNNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)N2CCCC(CC2)N(C)S(=O)(=O)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-[1-(1-methylcyclopropyl)sulfonylazepan-4-yl]cyclopropane-1-sulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: Starting from a suitable azepane precursor, the azepane ring is functionalized to introduce the sulfonyl group.

    Cyclopropane Ring Formation: The cyclopropane ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The sulfonamide groups can mimic natural substrates of enzymes, allowing the compound to act as an inhibitor. This interaction often involves binding to the active site of the enzyme, blocking its activity. The cyclopropane and azepane rings provide structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

    N,N-dimethylsulfonamide: Shares the sulfonamide functional group but lacks the complex ring structures.

    Cyclopropane-1-sulfonamide: Contains the cyclopropane ring and sulfonamide group but lacks the azepane ring.

    Azepane-4-sulfonamide: Contains the azepane ring and sulfonamide group but lacks the cyclopropane ring.

Uniqueness: N,1-dimethyl-N-[1-(1-methylcyclopropyl)sulfonylazepan-4-yl]cyclopropane-1-sulfonamide is unique due to its combination of cyclopropane and azepane rings with sulfonamide groups. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

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